molecular formula C22H26N4O2S B2964068 2-(butan-2-ylsulfanyl)-8,8-dimethyl-5-(pyridin-3-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione CAS No. 631854-53-0

2-(butan-2-ylsulfanyl)-8,8-dimethyl-5-(pyridin-3-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione

Cat. No.: B2964068
CAS No.: 631854-53-0
M. Wt: 410.54
InChI Key: ITVFMEDENRGAKJ-UHFFFAOYSA-N
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Description

2-(butan-2-ylsulfanyl)-8,8-dimethyl-5-(pyridin-3-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione is a useful research compound. Its molecular formula is C22H26N4O2S and its molecular weight is 410.54. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivative Formation

  • Research has led to the synthesis of various pyrrolo[3,4-b]indole and pyrrolo[3,4-b]quinoline derivatives based on pyrrolidine-2,4-dione (tetramic acid). Some derivatives exhibit anticonvulsant activity, highlighting their potential medicinal applications (Sorokina et al., 2007).
  • A three-component synthesis method has been developed to create new pyrimido[4,5-b]quinoline derivatives. This method is significant for biological screening due to the formation of 10-substituted analogs of pyrimido[4,5-b]quinolines (Hovsepyan et al., 2018).

Biological Interactions and Photocleavage

  • Certain bis(sulfanediyl)bis(tetrahydro-5-deazaflavin) analogs have shown the capability to photocleave supercoiled pBR322 plasmid DNA under UV-A light, demonstrating potential uses in molecular biology and genetic engineering (Ragheb et al., 2022).

Environmental and Methodological Advancements

  • A synthesis protocol using ionic liquid 1-n-butyl-3-methylimidazolium bromide ([bmim]Br) for pyrimido[4,5-b]quinoline derivatives offers a more environmentally friendly and efficient method compared to traditional approaches, which is beneficial for sustainable chemistry practices (Ji et al., 2008).

Anticonvulsant and Antitubercular Properties

  • Research on cyclic imides including pyrimido[4,5-b]quinoline derivatives has revealed potential anticonvulsant and memory enhancement properties, suggesting their applicability in neuropharmacology (Butler et al., 1987).
  • Synthesized pyrimido[4,5-b]quinoline derivatives have been evaluated for antitubercular activity, offering new avenues for treating tuberculosis (Kantevari et al., 2011).

Properties

IUPAC Name

2-butan-2-ylsulfanyl-8,8-dimethyl-5-pyridin-3-yl-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O2S/c1-5-12(2)29-21-25-19-18(20(28)26-21)16(13-7-6-8-23-11-13)17-14(24-19)9-22(3,4)10-15(17)27/h6-8,11-12,16H,5,9-10H2,1-4H3,(H2,24,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITVFMEDENRGAKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)SC1=NC2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=CN=CC=C4)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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